Guar - 9000-30-0

Guar

Catalog Number: EVT-270377
CAS Number: 9000-30-0
Molecular Formula: C10H14N5Na2O12P3
Molecular Weight: 535.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guar gum, also called guaran, is a galactomannan polysaccharide extracted from guar beans that has thickening and stabilizing properties useful in the food, feed and industrial applications. The guar seeds are mechanically dehusked, hydrated, milled and screened according to application. It is typically produced as a free-flowing, off-white powder.

Relevance: Locust bean gum is structurally similar to guar, both being galactomannans. They share a backbone of mannose units but differ in the frequency and distribution of galactose side chains, influencing their solubility and viscosity. These differences impact their applications and interactions with other components in food systems. []

Xanthan Gum

Compound Description: Xanthan gum is a high-molecular-weight, anionic polysaccharide produced by the bacterium Xanthomonas campestris. It has a complex branched structure and exhibits unique rheological properties, including high viscosity at low concentrations, pseudoplasticity, and stability over a wide range of temperatures and pH values. Xanthan gum is widely used as a thickening, stabilizing, and emulsifying agent in various industries, including food, pharmaceuticals, and oil drilling. [, ]

Relevance: Xanthan gum is often used in combination with guar gum due to their synergistic interactions, which result in enhanced viscosity and improved rheological properties compared to either gum alone. [] Deacetylated xanthan gum, a modified form of xanthan gum, exhibits even stronger synergistic interactions with guar gum than native xanthan gum. [] These interactions are attributed to intermolecular binding between the disordered segments of xanthan and guar gum. []

Hydroxypropyl Methylcellulose (HPMC)

Compound Description: Hydroxypropyl methylcellulose (HPMC) is a non-ionic, water-soluble cellulose ether derived from cellulose. It is characterized by its ability to form gels upon heating, which then reverse upon cooling. This thermoreversible gelling property, along with its ability to modify viscosity and texture, makes HPMC a valuable ingredient in various applications, including food, pharmaceuticals, and construction materials. []

Relevance: HPMC, when combined with guar gum, exhibits synergistic effects on the rheological properties of starch-based food systems. [] Specifically, a blend of guar gum and HPMC can significantly increase the setback viscosity of tapioca starch mixtures, indicating enhanced gel formation upon cooling. [] This combination can be used to improve the texture and stability of gluten-free products. []

Relevance: CMHPG is directly derived from guar gum through chemical modification. The modifications are aimed at improving its performance in specific applications, particularly in oilfield operations, where high salinity and temperature tolerance are required. [] Despite the improvements, the presence of insoluble residues in CMHPG highlights a persistent challenge associated with guar-based fracturing fluids. []

Alkyl Ketene Dimer (AKD)

Compound Description: Alkyl ketene dimer (AKD) is a hydrophobic compound widely used in the paper industry as a sizing agent. It reacts with cellulose fibers in paper, forming a hydrophobic surface that prevents the absorption of water and ink. AKD typically exists as a waxy solid at room temperature and is often emulsified for use in aqueous systems. []

Relevance: AKD can be used to modify guar gum to impart hydrophobicity. The modification involves esterification between the lactone group of AKD and the hydroxyl groups of guar gum. This results in a modified guar gum that is soluble in ethanol and can be used as a surface sizing agent for paper, potentially replacing traditional AKD-based sizing agents. []

Overview

Guar gum, also known as guaran, is a galactomannan polysaccharide derived from the seeds of the guar plant, Cyamopsis tetragonoloba, which belongs to the Leguminosae family. This compound is characterized by its thickening and stabilizing properties, making it a valuable additive in various industries, including food, pharmaceuticals, cosmetics, and oil drilling. Guar gum is primarily processed into a fine powder from the endosperm of the guar seeds, which undergo mechanical dehusking, hydration, milling, and screening to yield the final product .

Source and Classification

Guar gum is extracted from the seeds of the guar plant, which thrives in arid regions and is known for its drought resistance. The seeds consist of three main components: the outer husk (16-18%), the germ (43-46%), and the endosperm (34-40%). The endosperm is where the galactomannan polysaccharides are concentrated . Guar gum is classified under organic compounds as a polysaccharide and falls within the category of macromolecules due to its high molecular weight and complex structure .

Synthesis Analysis

Methods

The synthesis of guar gum involves several steps:

  1. Harvesting: Guar seeds are harvested from the guar plant.
  2. Dehusking: The outer husk is removed to access the endosperm.
  3. Hydration: The endosperm is hydrated to facilitate milling.
  4. Milling: The hydrated endosperm is ground into a fine powder.
  5. Screening: The powder is screened to achieve uniform particle size.

This process ensures that the final product retains its functional properties as a thickening agent .

Technical Details

The molecular weight of guar gum can vary significantly but is generally around 220,000 daltons. Its structure consists of a linear chain of β-D-mannopyranosyl units linked by (1 → 4) bonds, with α-D-galactopyranosyl side chains linked by (1 → 6) bonds at regular intervals . This unique arrangement contributes to its solubility and thickening ability.

Molecular Structure Analysis

Guar gum's molecular structure can be described as follows:

  • Backbone: A linear chain of β-D-mannopyranosyl units.
  • Side Chains: α-D-galactopyranosyl residues attached at every second mannose unit.

This structure allows for significant hydrogen bonding with water molecules, enhancing its thickening properties in aqueous solutions .

Data

  • Average Molecular Weight: Approximately 220,000 daltons.
  • Chemical Formula: Not specified in detail but composed primarily of galactose and mannose units.
Chemical Reactions Analysis

Guar gum exhibits various chemical behaviors depending on environmental conditions:

  1. Hydration: Guar gum readily absorbs water and swells to form viscous solutions.
  2. Gel Formation: When combined with certain agents like borax or calcium ions, guar gum can form gels .
  3. Degradation: At extreme pH levels (below 3 or above 10) or elevated temperatures (above 80 °C), guar gum may hydrolyze, leading to a loss of viscosity .

These reactions are critical for its application in food products and industrial processes.

Mechanism of Action

Guar gum functions primarily as a thickening agent due to its ability to form hydrogen bonds with water molecules. When dissolved in water, it creates a viscous solution that can stabilize emulsions and suspensions. Its shear-thinning behavior allows it to flow easily under stress while thickening when at rest .

Process Data

  • Viscosity Behavior: Guar gum solutions exhibit non-Newtonian behavior; they are shear-thinning, meaning their viscosity decreases under shear stress.
  • Stability Range: It remains stable in a pH range of 5–7 but degrades outside this range.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to yellowish-white powder.
  • Taste/Odor: Tasteless and odorless.
  • Solubility: Highly soluble in cold water; insoluble in most organic solvents.

Chemical Properties

  • Chemical Composition: Composed mainly of galactose and mannose units.
  • Thickening Power: Five to eight times that of starch .
  • Non-Ionic Nature: Non-reactive with ionic strength or pH changes within stable ranges.
Applications

Guar gum has diverse applications across multiple sectors:

  1. Food Industry: Used as an emulsifier, stabilizer, thickener, gelling agent, and formulation aid in products like ice cream, salad dressings, baked goods, and sauces .
  2. Pharmaceuticals: Acts as a binder and lubricant in tablet formulations and helps control drug release rates.
  3. Cosmetics: Employed as a thickening agent in creams and lotions.
  4. Industrial Uses: Utilized in oil well drilling fluids due to its viscosity-enhancing properties; also applied in textile printing and explosives manufacturing .

Guar gum's versatility stems from its unique chemical structure and physical properties, making it an essential compound in various applications aimed at enhancing product performance and stability.

Introduction to Guar (Cyamopsis tetragonoloba)

Guar, scientifically known as Cyamopsis tetragonoloba (L.) Taub., is a drought-tolerant annual legume belonging to the Fabaceae family. This commercially significant plant has gained global importance due to the galactomannan polysaccharide (guar gum) derived from its endosperm. The term "guar" originates from the Sanskrit words "gau" (cow) and "ahar" (food), reflecting its traditional use as cattle feed. While its wild progenitor remains unidentified, guar has been cultivated for centuries on the Indian subcontinent, where it serves as food for humans, fodder for animals, and green manure to enhance soil fertility. The plant's industrial significance escalated dramatically during the mid-20th century when its seed-derived gum emerged as a critical hydrocolloid with diverse applications across food, pharmaceutical, and industrial sectors [1] [4].

Botanical Classification and Evolutionary History

Taxonomic Classification:

  • Kingdom: Plantae
  • Clade: Tracheophytes (Vascular plants)
  • Clade: Angiosperms (Flowering plants)
  • Clade: Eudicots
  • Clade: Rosids
  • Order: Fabales
  • Family: Fabaceae (Leguminosae)
  • Subfamily: Faboideae
  • Genus: Cyamopsis
  • Species: C. tetragonoloba (L.) Taub.

Cyamopsis tetragonoloba exhibits an upright growth habit, reaching heights of 0.6–3 meters (2–10 feet), with a deep taproot system capable of accessing deep soil moisture reserves. The plant features hairy stems and leaves, with fine, elongated oval leaves (5–10 cm length) arranged alternately. Flowers develop in axillary clusters, displaying white to bluish coloration. The fruit consists of flattened, slender pods (5–12 cm long), each containing 5–12 small, oval seeds approximately 5 mm in length. Mature seeds typically appear white or gray, though excess moisture can cause them to darken. Each seed comprises a protein-rich germ (43–47%), seed coat (14–17%), and a large endosperm (35–42%) that contains high concentrations of galactomannan gum [1] [2].

Cytologically, guar possesses a diploid chromosome number of 2n=14, facilitating genetic studies and breeding programs aimed at improving agronomic traits and gum quality [2].

Evolutionary Origins and Domestication:The precise evolutionary history of cultivated guar remains partially unresolved, as the species has never been identified in a wild state. Prevailing scientific evidence supports the transdomestication hypothesis, proposing that Cyamopsis tetragonoloba descended from the African wild species Cyamopsis senegalensis. Historical evidence suggests Arab traders transported C. senegalensis from Africa to the Indian subcontinent between the 9th and 13th centuries AD, primarily as horse fodder. Through centuries of selective cultivation under South Asian agroecological conditions, the domesticated species C. tetragonoloba emerged. This domestication process likely focused on enhancing seed size, pod characteristics, and overall plant architecture suitable for agricultural production. The species became integral to traditional farming systems in present-day India and Pakistan, where it acquired its Sanskrit-derived name and diversified uses [1] [4].

Global Distribution and Agroecological Significance

Production Geography:Guar cultivation exhibits remarkable geographic concentration, with India dominating global production (approximately 80%). Within India, cultivation is heavily concentrated in the northwestern states of Rajasthan (contributing over 70% of national output), Gujarat, Haryana, and Punjab. Pakistan historically contributed significantly (180,000–250,000 metric tons annually), particularly from Punjab and Sindh provinces under irrigated conditions. Beyond the Indian subcontinent, smaller-scale cultivation occurs in semi-arid regions across several continents [2] [4]:

Table 1: Global Guar Production Distribution (Estimated)

Region/CountryProduction Share (%)Primary Cultivation Areas
India~80%Rajasthan, Gujarat, Haryana, Punjab
Pakistan~15%Punjab (Multan, Muzaffargarh, Mianwali, Sargodha), Sindh, Bahawalpur
Other Regions~5%Southern USA (Texas, Arizona), Australia, Brazil, South Africa, China, Thailand

This geographic distribution is intrinsically linked to guar's specific agroclimatic requirements. The plant thrives in hot semi-arid climates with optimal soil temperatures between 25–30°C (77–86°F) and is highly susceptible to frost. While drought-tolerant once established, guar requires sufficient soil moisture at planting and again during seed maturation. The monsoon rainfall pattern in northwestern India provides near-ideal conditions, though this dependence causes significant production volatility. Excessive rainfall during early growth stages or post-maturation severely compromises seed quality and gum yield [2] [4].

Agroecological Benefits:Guar delivers substantial ecological benefits within farming systems:

  • Nitrogen Fixation: Like other legumes, guar forms symbiotic root nodules with Rhizobia bacteria, enabling atmospheric nitrogen (N₂) fixation. This process enriches soil nitrogen content, reducing synthetic fertilizer requirements for subsequent crops. Farmers in Rajasthan and similar regions strategically incorporate guar into crop rotations to replenish soil nitrogen reserves [1] [2].
  • Soil Conservation: The plant's deep taproot system enhances soil structure, reduces erosion in arid and semi-arid lands, and improves water infiltration. Guar also contributes substantial organic biomass (40–50 tons/ha when grown for forage), further enhancing soil organic matter upon decomposition [2].
  • Drought Resilience: Guar exhibits exceptional drought tolerance, making it a critical crop for marginal agricultural lands where water scarcity limits production of cereals and other staples. Its ability to produce reasonable yields under low water availability provides economic stability in climate-vulnerable regions [3].
  • Salinity Tolerance: Guar demonstrates moderate tolerance to soil salinity, allowing cultivation on alkaline soils (pH 7–8) where many crops fail, thereby utilizing otherwise less productive agricultural land [2].

Table 2: Agroecological Requirements and Benefits of Guar Cultivation

ParameterRequirement/ToleranceAgroecological Benefit
Temperature25–30°C (Optimal); Frost-sensitiveAdapted to hot summer conditions
Rainfall PatternSparse but regular; Monsoon-typeDrought resilience; Low water footprint
Soil pH7–8 (Moderately alkaline)Tolerates alkaline/saline conditions
Soil TypeSandy loam (Well-drained)Prevents waterlogging stress
Nitrogen FixationSymbiotic with RhizobiaReduces synthetic fertilizer dependency
Root SystemDeep taprootSoil stabilization; Moisture access

Historical Utilization in Traditional Agriculture

The traditional uses of guar predate its industrial significance by centuries. Indigenous communities across the Indian subcontinent integrated guar into multifaceted agricultural systems:

  • Human Nutrition: Young, tender guar pods served as a nutritious vegetable, prepared similarly to green beans or incorporated into regional dishes like curries and salads. Mature seeds, though containing trypsin inhibitors requiring heat inactivation (toasting/cooking), provided a protein and carbohydrate source. The leaves were occasionally consumed as a leafy green akin to spinach [2] [4].
  • Animal Fodder: Guar's primary traditional role was as high-quality livestock feed. Whole plants, including leaves, stems, and immature pods, were fed green or conserved as hay to cattle, goats, and particularly horses. Mature seeds, rich in protein (~35%), formed a valuable component of concentrated feeds. However, due to the presence of hydrocyanic acid in immature beans, only mature seeds were safely utilized for this purpose [1] [2].
  • Green Manure: Farmers recognized guar's soil-enhancing properties centuries ago. Fields were plowed under while guar plants were still green, acting as green manure. This practice returned fixed nitrogen and organic matter to the soil, improving fertility, structure, and moisture retention for subsequent high-value crops like wheat or millet [1] [4].

The transition to industrial crop began during World War II. Disruptions to locust bean gum (Ceratonia siliqua) supplies from Europe and North Africa prompted intensive searches for alternatives. Research at the Institute of Paper Chemistry (Appleton, Wisconsin) and the U.S. Department of Agriculture identified guar gum as a viable substitute. Pioneering work by Roy Whistler at Purdue University in 1948 elucidated guar gum's molecular structure (a galactomannan polysaccharide) and highlighted its immense industrial potential, particularly as a paper strengthener and thickener. This catalyced efforts led by the U.S. Soil Conservation Service to promote guar as a domestic industrial crop, initially in the southwestern United States [4].

Modern Industrial Utilization Evolution:Post-WWII research and development rapidly expanded guar gum applications:

  • 1950s–1960s: Guar gum became established in food processing as a thickener, stabilizer, and emulsifier in ice cream, baked goods, sauces, and dairy products, typically at concentrations below 1%. Its ability to control ice crystal formation improved frozen product quality [2] [4].
  • 1970s: Development of chemically modified guar gums (e.g., hydroxypropyl guar, carboxymethyl guar, cationic guar) significantly broadened utility. These derivatives offered enhanced solubility, viscosity profiles, stability across pH ranges, and compatibility with other materials, opening doors for specialized industrial uses [2].
  • Late 20th Century: Guar gum became indispensable in oil and gas well stimulation, particularly hydraulic fracturing ("fracking"), as a primary gelling agent in water-based fluids to carry proppants into fractures. Its use in explosives as a water-blocking agent in dynamite and gelling agent in slurry explosives also became prominent [2].
  • 21st Century: Rising global demand, driven largely by the oil industry, transformed guar into a major cash crop. While India retained dominance, cultivation expanded to Australia, Brazil, and Africa. Research focused on improving yield, drought tolerance, and gum quality through breeding and optimized agronomy [2] [4].

Table 3: Historical and Modern Utilization Pathways of Guar

EraPrimary UsesTechnological/Commercial Drivers
Pre-1940sLivestock fodder; Human vegetable; Green manureTraditional agricultural knowledge systems
1940s (WWII)Substitute for locust bean gum (paper/textile)Supply chain disruptions; Research at U.S. institutions
1950s–1970sFood additive (thickener/stabilizer); Paper industryAdvances in food science; Commercial hydrocolloid market growth
1980s–2000sOil well fracturing fluids; Industrial derivatives; MiningChemical modification tech; Boom in oilfield services
PresentHydraulic fracturing; Food fiber; Cosmetics; PharmaceuticalsShale gas revolution; Health & wellness trends

Properties

CAS Number

9000-30-0

Product Name

Guar

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15

InChI

InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2

InChI Key

LUSTYMNNBDCASM-UHFFFAOYSA-L

SMILES

COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Guar gum; Guaran; Guar flour; Gum cyamopsis; Gum guar.

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